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Compound of Interest

Compound Name:
1-(azetidin-3-yl)-4-iodo-1H-

pyrazole

CAS No.: 1343072-59-2

Cat. No.: B1374087

Get Quote

Executive Summary
Compound: 1-(Azetidin-3-yl)-4-iodo-1H-pyrazole CAS: 1704492-60-3 (Free Base) / 2658468-

39-2 (HCl) Role: High-value Fragment-Based Drug Discovery (FBDD) scaffold.

This guide provides a structural analysis of the 1-(azetidin-3-yl)-4-iodo-1H-pyrazole scaffold.

It compares this 4-membered ring linker against standard 5- and 6-membered alternatives

(pyrrolidine, piperidine) to demonstrate its unique value in controlling exit vectors and metabolic

stability. Additionally, it outlines specific X-ray crystallography protocols, leveraging the heavy

iodine atom for ab initio phasing.

Comparative Analysis: The Azetidine Advantage
In medicinal chemistry, the choice of linker defines the spatial orientation of the warhead

(pyrazole) relative to the solubilizing tail (amine). The azetidine ring offers distinct advantages

over pyrrolidine and piperidine analogs.
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Structural & Vector Comparison
The following table contrasts the critical structural parameters of the azetidine scaffold against

its primary alternatives.

Feature
Azetidine Linker

(Subject)
Pyrrolidine Linker

(Alternative A)
Piperidine Linker

(Alternative B)

Ring Size 4-Membered 5-Membered 6-Membered

Pucker Angle ~25–30° (Rigid)
~40–45°

(Flexible/Envelope)

Chair conformation

(Fluxional)

Exit Vector
Linear/Planar

projection
Angular/Kinked Staggered/Offset

sp³ Character High (Strain-induced) High Moderate

Basicity (pKa)
~10.0 (Lower than

piperidine)
~10.5 ~11.0

Metabolic Stability
High (Reduced

oxidation)

Moderate (Liability at

-carbon)
Moderate

Ligand Efficiency Highest (Low MW) Moderate Lowest

Vector Logic Diagram
The diagram below illustrates the decision logic for selecting the azetidine scaffold based on

structural requirements.
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Linker Selection
Requirement

Need Rigid
Exit Vector?

Restricted
Binding Pocket?

Metabolic
Stability Issue?

Select:
AZETIDINE

(Compact, Rigid)

Yes (Linear) Select:
PYRROLIDINE

(Flexible, Kinked)No (Angular)

High Constraint

Select:
PIPERIDINE

(Bulkier, Basic)Low Constraint

Critical

Non-Critical

Click to download full resolution via product page

Caption: Decision matrix for scaffold selection. Green paths indicate scenarios where the

Azetidine linker is superior.

Structural Data Expectations
While specific proprietary datasets may vary, the following parameters represent the expected

crystallographic values for this molecule, derived from recent high-resolution studies of 4-

iodopyrazole and azetidine salts.

Expected Bond Metrics
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Parameter Expected Value Structural Insight

C–I Bond Length 2.08 – 2.10 Å

Typical for aromatic iodine;

susceptible to halogen

bonding.

N–N Bond (Pyrazole) 1.34 – 1.36 Å
Indicates delocalization within

the pyrazole ring.

Ring Pucker (Azetidine) 20° – 30°

The ring is rarely planar; it

adopts a puckered

conformation to relieve

torsional strain.

Intermolecular Contacts I···N (Halogen Bond)

The Iodine

-hole often coordinates with

the Pyrazole N2 or Azetidine

NH.

The "Heavy Atom" Advantage
The presence of Iodine (Z=53) is a significant advantage for X-ray crystallography.

Anomalous Scattering: Iodine provides a strong anomalous signal at standard wavelengths

(Cu K

or Mo K

).

Phasing: This allows for SAD (Single-wavelength Anomalous Diffraction) phasing, eliminating

the need for molecular replacement models. This is crucial when the azetidine ring adopts an

unpredictable conformation.

Experimental Protocol: Crystallization & Data
Collection
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Objective: Obtain diffraction-quality crystals of 1-(azetidin-3-yl)-4-iodo-1H-pyrazole suitable

for SAD phasing.

Crystallization Workflow
The free base is often an oil or amorphous solid. Salt formation is mandatory for high-quality

diffraction.

Salt Screen:

Dissolve 10 mg of compound in MeOH (500 µL).

Add stoichiometric equivalents (1:1) of acids: HCl (ethereal), Oxalic acid, Fumaric acid.

Recommendation: The Hydrochloride (HCl) or Oxalate salts typically yield the most robust

lattices for azetidines due to strong charge-assisted hydrogen bonding.

Vapor Diffusion (Hanging Drop):

Reservoir: 500 µL of 30% PEG 4000 + 0.1M Tris pH 8.5.

Drop: 1 µL Protein/Ligand solution + 1 µL Reservoir.

Incubation: 18°C. Crystals should appear within 2–5 days.

Data Collection & SAD Phasing Strategy
This workflow ensures successful structure solution using the Iodine signal.
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Mount Crystal
(Cryo-protect w/ 20% Glycerol)

X-ray Fluorescence Scan
(Determine I Absorption Edge)

Collect Dataset
(360° rotation, high redundancy)

Select Energy
(e.g. 6-8 keV)

Data Processing
(XDS/DIALS)

Find Iodine Sites
(SHELXD / HySS)

Anomalous Signal

Phasing & Density Mod.
(Phaser / SOLVE)

Model Refinement
(Refmac5 / Phenix)

Click to download full resolution via product page

Caption: Workflow for Iodine-SAD phasing. High redundancy is critical to resolve the

anomalous signal.

Validation (Self-Correcting Steps)
CheckCIF: After refinement, upload the .cif to the IUCr CheckCIF server.
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R-Factors: A high-quality small molecule structure should have

and

.

Disorder: Check the azetidine ring for disorder. If the thermal ellipsoids are elongated, model

the ring as a two-site disordered system (pucker flip).

Conclusion
1-(Azetidin-3-yl)-4-iodo-1H-pyrazole represents a "Goldilocks" scaffold in drug design—more

rigid than pyrrolidine but less bulky than piperidine. For researchers, the iodine atom is not just

a synthetic handle for cross-coupling (Suzuki/Sonogashira) but a built-in crystallographic

beacon that guarantees structure solution via SAD phasing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1374087?utm_src=pdf-custom-synthesis#bc-rfq
https://img01.pharmablock.com/pdf/guanwang/e3_4.pdf
https://en.wikipedia.org/wiki/Cambridge_Structural_Database
https://www.mdpi.com/2073-4352/13/7/1101
https://pdfs.semanticscholar.org/b5d6/37e4517b7a43f462893782abeb57d9969ddd.pdf
https://www.benchchem.com/product/b1374087/docs#structural-profiling-comparison-guide-1-azetidin-3-yl-4-iodo-1h-pyrazole
https://www.benchchem.com/product/b1374087/docs#structural-profiling-comparison-guide-1-azetidin-3-yl-4-iodo-1h-pyrazole
https://www.benchchem.com/product/b1374087/docs#structural-profiling-comparison-guide-1-azetidin-3-yl-4-iodo-1h-pyrazole
https://www.benchchem.com/product/b1374087/docs#structural-profiling-comparison-guide-1-azetidin-3-yl-4-iodo-1h-pyrazole
https://www.benchchem.com/product/b1374087?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1374087?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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